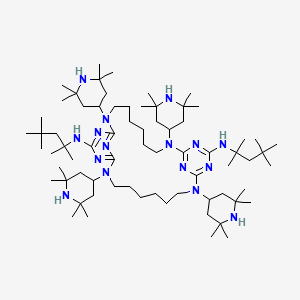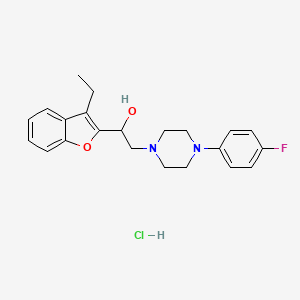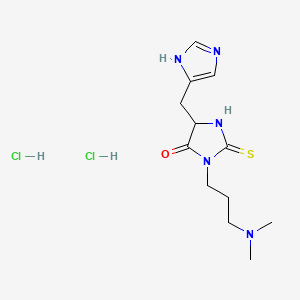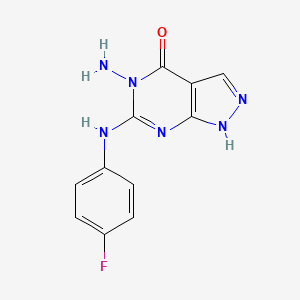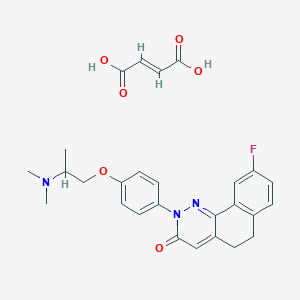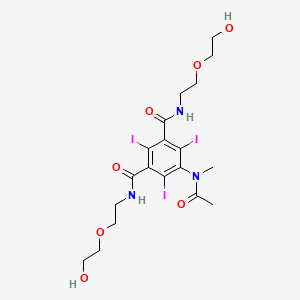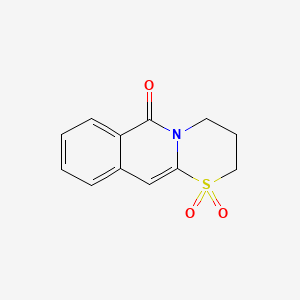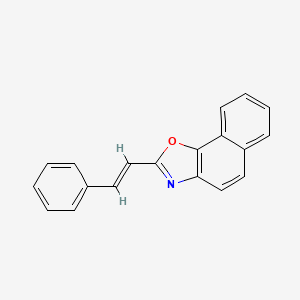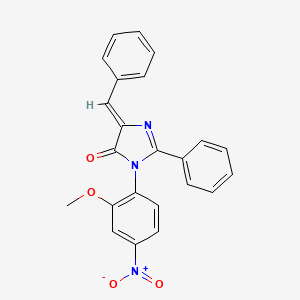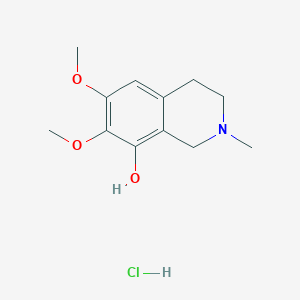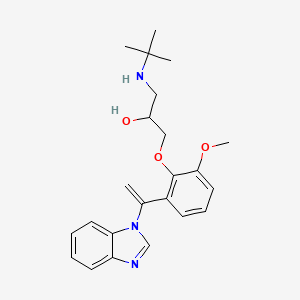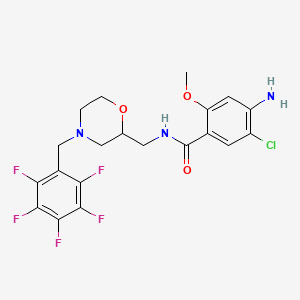
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro group, a methoxy group, and a morpholinyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide typically involves multiple steps. One common approach is to start with 4-Amino-5-chloro-2-methoxybenzoic acid as the precursor. This compound undergoes a series of reactions, including chlorination, methoxylation, and amination, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrocarbons.
Aplicaciones Científicas De Investigación
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the morpholinyl and pentafluorophenyl groups.
4-Amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide: Contains a different substituent on the benzamide core.
Uniqueness
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide is unique due to the presence of the pentafluorophenyl and morpholinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
112885-12-8 |
|---|---|
Fórmula molecular |
C20H19ClF5N3O3 |
Peso molecular |
479.8 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-methoxy-N-[[4-[(2,3,4,5,6-pentafluorophenyl)methyl]morpholin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C20H19ClF5N3O3/c1-31-14-5-13(27)12(21)4-10(14)20(30)28-6-9-7-29(2-3-32-9)8-11-15(22)17(24)19(26)18(25)16(11)23/h4-5,9H,2-3,6-8,27H2,1H3,(H,28,30) |
Clave InChI |
VPQZUMGQKZSAJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=C(C(=C(C(=C3F)F)F)F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


